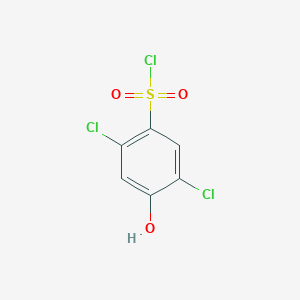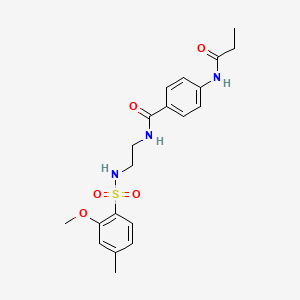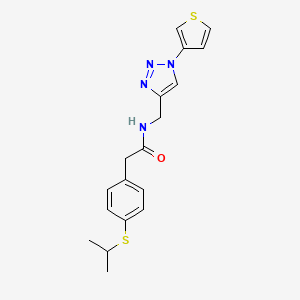
ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as 4-chlorophenyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester, is an organic compound with a molecular formula of C10H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 148-150°C. It is commonly used as a pharmaceutical intermediate for the synthesis of various drugs.
Applications De Recherche Scientifique
Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry
The compound ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs to the class of pyrazole carboxylic acid derivatives. These derivatives are significant due to their biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis and biological applications of these derivatives have been extensively studied, proving their importance in medicinal chemistry. The review by Cetin (2020) provides a comprehensive overview of the synthesis methods and biological applications of these derivatives, highlighting their versatile synthetic applicability and bioactivity in the field of organic chemistry (Cetin, 2020).
Heterocyclic Compounds and Pyrazole Derivatives
Heterocyclic compounds serve as building blocks for synthesizing various biologically active compounds. Among them, pyrazole derivatives, including this compound, are of particular interest due to their wide range of biological activities. Dar and Shamsuzzaman (2015) discussed the importance of pyrazole moiety in pharmacophores and as synthons in organic synthesis. They highlighted the synthesis methodologies and the broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties, associated with these derivatives (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives is gaining traction in pharmaceutical and medicinal chemistry. Recent advancements have focused on the synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs). The review by Becerra et al. (2022) encapsulates the recent developments in MCRs for creating pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and other bioactivities. This integrative approach to synthesis emphasizes the potential of pyrazole derivatives in developing new biologically active molecules and drugs (Becerra, Abonía, & Castillo, 2022).
Synthesis and Applications of Structurally Unique Pyrazolines
Hexasubstituted pyrazolines, closely related to pyrazole derivatives, demonstrate unique structural and chemical properties. Baumstark, Vásquez, and Mctush-Camp (2013) focused on the synthesis and applications of these compounds. They highlighted innovative synthetic routes and the potential applications of these derivatives in various chemical transformations. The review illustrates the adaptability and functional diversity of pyrazoline and its derivatives, offering insights into their potential applications in different scientific fields (Baumstark, Vásquez, & Mctush-Camp, 2013).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLUXCXCLAPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331519 | |
| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
55983-92-1 | |
| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)




![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)



![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)